Methyl thiocyanate

Übersicht

Beschreibung

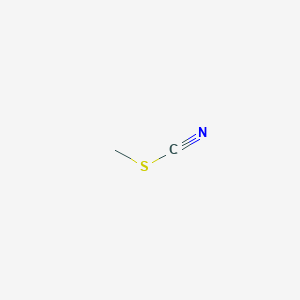

Methyl thiocyanate (CH₃SCN) is an aliphatic thiocyanate compound characterized by a methyl group bonded to a thiocyanate (-SCN) functional group. Key properties include:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl thiocyanate can be synthesized through various methods. One common method involves the reaction between alkyl halides and alkali thiocyanate in aqueous media. For instance, isopropyl thiocyanate can be prepared by treating isopropyl bromide with sodium thiocyanate in boiling ethanol . Another method includes the methylation of thiocyanate salts .

Industrial Production Methods: In industrial settings, this compound is often produced by the methylation of thiocyanate salts. This process involves the reaction of methyl iodide with potassium thiocyanate in an aqueous medium .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Methyl thiocyanate undergoes Sₙ2 nucleophilic substitution with carbanions in gas-phase studies . The reaction outcome depends on the carbanion's structure and proton affinity (PA):

-

Low-PA carbanions (e.g., CH₂CN⁻, PA = 343 kcal/mol) favor Sₙ2 substitution at the methyl group.

-

High-PA carbanions (e.g., (CH₃)₂CH⁻, PA = 385 kcal/mol) promote proton transfer or thiophilic/cyanophilic attacks.

| Reaction Pathway | Carbanion Example | Major Product | Mechanism Support |

|---|---|---|---|

| Sₙ2 substitution | CH₂CN⁻ | CH₂CN-SCH₃ | DFT calculations |

| Thiophilic attack | (CH₃)₂CH⁻ | (CH₃)₂CH-S⁻ + CH₃CN | Mass spectrometry |

Hydrolysis

In aqueous media, this compound hydrolyzes to form thiocarbamates under the Riemschneider thiocarbamate synthesis :

This reaction is catalyzed by acids or bases and proceeds via nucleophilic attack by amines.

Electrochemical Reduction

Electrochemical reduction of this compound in controlled environments yields thioates and cyanide :

This pathway is utilized in synthetic chemistry for introducing sulfur-containing functional groups.

Isomerization

This compound thermally isomerizes to methyl isothiocyanate (CH₃NCS) at temperatures >100°C :

This equilibrium is influenced by solvent polarity and catalytic effects.

Reactions with Acids

Exposure to mineral acids (e.g., HCl, H₂SO₄) generates hydrogen cyanide (HCN) and sulfur oxides :

This reaction poses significant safety risks due to HCN's acute toxicity.

Oxidation Reactions

This compound reacts violently with strong oxidizers (e.g., HNO₃, ClO₃⁻), producing toxic fumes of nitrogen/sulfur oxides and nitriles :

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl thiocyanate is represented by the chemical formula and is classified as a thiocyanate compound. It exhibits significant reactivity due to the presence of the thiocyanate group, which can form various interactions with biological systems and other chemical entities.

Scientific Research Applications

2.1 Vibrational Spectroscopy

This compound serves as a valuable vibrational probe in ultrafast infrared spectroscopy. Recent studies cataloged the nitrile stretching mode of MeSCN in various solvents, providing insights into molecular interactions and dynamics in biological systems. The data collected can help refine theoretical models that connect local environments with vibrational frequencies, enhancing our understanding of molecular behavior in complex systems .

2.2 Host Defense Mechanisms

Research indicates that this compound may play a role in host defense mechanisms. It is produced by certain bacterial strains as a metabolic byproduct and has been observed in the breath condensates of children with lung infections. Its potential antimicrobial properties suggest that it could be utilized in therapeutic contexts to enhance host defense against pathogens .

Agricultural Applications

This compound is widely used as an insecticide and fumigant in agricultural practices. Its effectiveness against various pests makes it a crucial component in pest management strategies. The compound's ability to penetrate soil allows it to control soil-borne pests effectively, contributing to increased agricultural productivity .

Potential Therapeutic Uses

4.1 Antimicrobial Properties

This compound exhibits potential as an antimicrobial agent due to its ability to generate hypothiocyanous acid (HOSCN) through enzymatic reactions involving lactoperoxidase. This compound has demonstrated efficacy in killing pathogens while being less harmful to host tissues, making it a candidate for therapeutic applications in respiratory diseases such as cystic fibrosis and other lung-related conditions .

4.2 Antioxidant Effects

The antioxidant properties of this compound allow it to protect cells from oxidative damage caused by reactive oxygen species (ROS). This dual role as both an antimicrobial and antioxidant agent positions MeSCN as a potential therapeutic intervention for conditions characterized by oxidative stress and impaired immune responses .

Health and Safety Considerations

While this compound has beneficial applications, it also poses health risks upon exposure. Acute effects may include irritation of the skin and eyes, headaches, and nausea, while chronic exposure could lead to liver and kidney damage . Therefore, handling MeSCN requires strict safety protocols to mitigate health risks.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of methyl thiocyanate involves the generation of thiocyanate radicals through one-electron oxidation of the thiocyanate anion. These radicals then interact with various substrates, leading to the formation of different products . The compound’s effects are mediated through its interaction with molecular targets and pathways involved in redox reactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Methyl thiocyanate is distinguished from other thiocyanates and isothiocyanates by its molecular structure and physical characteristics (Table 1).

Table 1: Structural and Physical Comparison

- Structural Notes: Methyl vs. Ethyl thiocyanate: The ethyl derivative has a longer alkyl chain, increasing molecular weight and reducing volatility compared to this compound . Thiocyanate vs. Isothiocyanate: this compound (CH₃SCN) and methyl isothiocyanate (CH₃NCS) are structural isomers. The -SCN group in thiocyanates differs from the -NCS group in isothiocyanates, leading to distinct reactivity and toxicity .

Table 2: Toxicity Profile

- Decomposition : Heating this compound releases toxic sulfur and nitrogen oxides, while methyl isothiocyanate decomposition produces isocyanates, exacerbating respiratory hazards .

Biologische Aktivität

Methyl thiocyanate (CH₃SCN) is a volatile organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

This compound is a simple thiocyanate derivative characterized by its methyl group attached to the thiocyanate functional group. It exhibits various biological activities, primarily through its interaction with biological systems as a reactive electrophile. The mechanism of action often involves the formation of adducts with nucleophilic sites in proteins and nucleic acids, leading to cellular responses that can be both beneficial and toxic depending on the concentration and context of exposure.

Biological Activities

-

Antimicrobial Activity :

- This compound has demonstrated significant antimicrobial properties, particularly against bacteria and fungi. It acts by disrupting microbial cell membranes and interfering with metabolic processes.

- A study indicated that certain strains of Pseudomonas produce this compound, which may serve as a defense mechanism against competing microorganisms by neutralizing host defense compounds such as thiocyanate .

-

Cytotoxic Effects :

- The compound exhibits cytotoxic effects on various cell lines, including cancer cells. The toxicity is dose-dependent; lower concentrations may induce apoptosis in cancer cells while higher concentrations can lead to necrosis.

- In vitro studies have shown that this compound can inhibit the growth of gastric and colon tumor cell lines, suggesting potential applications in cancer therapy .

-

Host Defense Modulation :

- This compound plays a role in modulating host defense mechanisms. It has been implicated in enhancing the activity of lactoperoxidase, an enzyme involved in the immune response, which generates hypothiocyanous acid (HOSCN) from thiocyanate .

- HOSCN exhibits potent antimicrobial properties while being less harmful to host tissues, indicating a dual role for this compound in both promoting antimicrobial activity and protecting host cells.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies reveal critical insights into its effects on mammalian systems:

- Acute Toxicity : The oral LD50 for rats is approximately 60 mg/kg, indicating moderate toxicity. Symptoms observed include respiratory distress and neurological effects such as tremors and ataxia at higher doses .

- Chronic Exposure : Long-term studies have shown that chronic exposure can lead to gastrointestinal lesions, particularly in the forestomach, highlighting the need for careful handling and risk assessment in occupational settings .

Data Summary

Case Studies

-

Case Study on Antimicrobial Properties :

A study conducted on the effects of this compound against Staphylococcus aureus showed a significant reduction in bacterial viability at concentrations above 100 µM. This supports its potential use as a natural preservative in food products. -

Cancer Cell Line Studies :

Research involving human gastric cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell proliferation, suggesting its potential as an anticancer agent. The study highlighted the importance of further exploring its mechanisms to enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing methyl thiocyanate and its metal complexes?

Answer: this compound and its coordination compounds require multi-technique characterization to confirm structure and bonding. Key methods include:

- Infrared (IR) Spectroscopy : Identifies thiocyanate (SCN⁻) bonding modes (N-bound vs. S-bound) via ν(C≡N) stretching frequencies (2035–2110 cm⁻¹ for metal-bound SCN⁻) .

- Single-Crystal X-ray Diffraction : Resolves 3D molecular geometry and ligand coordination modes (e.g., monodentate vs. bridging) .

- NMR Spectroscopy : Detects electronic environment changes in ligand protons upon metal binding .

- UV-Vis Spectroscopy : Monitors d-d transitions in metal complexes and charge-transfer bands influenced by SCN⁻ .

Table 1: Spectroscopic Signatures of Thiocyanate in Metal Complexes

| Technique | Key Observations | Reference |

|---|---|---|

| IR | ν(C≡N) at 2035–2110 cm⁻¹ (metal-bound) | |

| X-ray Diffraction | Confirmed bidentate coordination in Cu(II) |

Q. How can this compound be synthesized and crystallized for structural studies?

Answer: A common method involves reacting salicylaldehyde derivatives with amines and sodium thiocyanate in ethanol, followed by slow evaporation to yield single crystals. For example:

- Procedure : Combine 3-bromo-5-chlorosalicylaldehyde, N,N-diethylethane-1,2-diamine, sodium thiocyanate, and copper acetate in ethanol. Crystallize via slow evaporation .

- Optimization : Ethanol solvent and air exposure promote slow crystal growth, critical for high-quality X-ray data .

Q. What are the key physical properties of this compound relevant to material science?

Answer: Its dielectric constant (35.9 at 68°F) makes it a polar solvent for studying charge-transfer interactions. Other properties include volatility (low boiling point) and stability under inert storage conditions .

Table 2: Physical Properties of this compound

| Property | Value/Condition | Reference |

|---|---|---|

| Dielectric Constant | 35.9 (68°F) | |

| Storage | Cool, dry, sealed containers |

Advanced Research Questions

Q. How does thiocyanate coordination influence the catalytic activity of metal complexes?

Answer: Thiocyanate’s ambidentate nature (N- or S-binding) modulates catalytic efficiency. For example:

- Cu(II) Complexes : SCN⁻ reduces catalytic oxidation activity due to steric hindrance and electronic effects, as shown by decreased turnover frequencies in model reactions .

- Fe(III) Complexes : Thiocyanate’s kinetic instability in solution complicates equilibrium studies but can enhance redox activity under controlled conditions .

Methodological Insight : Compare catalytic performance using IR to confirm SCN⁻ binding modes and cyclic voltammetry to assess redox behavior .

Q. How can FT-IR and global data analysis resolve ambiguities in thiocyanate bonding modes?

Answer: FT-IR combined with ReactLab Equilibria software enables quantitative analysis of SCN⁻ bonding:

- Procedure : Collect IR spectra across varying SCN⁻ concentrations. Use molar absorbance spectra and equilibrium constants to distinguish N- vs. S-binding .

- Case Study : In Fe(III) thiocyanate systems, global analysis revealed dominant Fe(SCN)²⁺ species at high SCN⁻ concentrations, contradicting earlier literature .

Q. What advanced methods address kinetic instability in thiocyanate-containing systems?

Answer: Stopped-flow techniques coupled with spectroscopic monitoring capture rapid equilibria:

- Application : For Fe(III)-SCN⁻ complexes, stopped-flow UV-Vis measurements at 25°C and 0.5 M ionic strength resolve initial absorbance spectra before decomposition .

- Data Interpretation : Use software like ReactLab to compute equilibrium constants (log K ≈ 2.3 for Fe(SCN)²⁺) and molar absorptivities .

Q. How can this compound derivatives be used to study reactive oxygen species (ROS) generation?

Answer: In Fenton-like reactions, this compound’s degradation products (e.g., SCN⁻ radicals) can be tracked via:

Eigenschaften

IUPAC Name |

methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NS/c1-4-2-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHVQEYOFIYNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NS | |

| Record name | METHYL THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060304 | |

| Record name | Methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl thiocyanate is a colorless liquid and an odor of onions. Used as an agricultural insecticide, a fumigant and as a research chemical. No evidence of commercial production in the U.S. (EPA, 1998), Colorless liquid with an odor of onions; [Merck Index] Colorless or pale yellow liquid; [MSDSonline] | |

| Record name | METHYL THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

266 to 271 °F at 760 mmHg (EPA, 1998), 130-133 °C | |

| Record name | METHYL THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SLIGHTLY SOL IN WATER; MISCIBLE WITH ALC, ETHER, Soluble in carbon tetrachloride. | |

| Record name | METHYL THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.068 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.068 g/cu cm at 25 °C | |

| Record name | METHYL THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10 mmHg at 70.88 °F (EPA, 1998), 12.1 [mmHg], 12.1 mm Hg at 25 °C | |

| Record name | METHYL THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

556-64-9 | |

| Record name | METHYL THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL THIOCYANATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl thiocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Thiocyanic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55I23VY6IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-60 °F (EPA, 1998), -51 °C | |

| Record name | METHYL THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.